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2,5-Dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2691351
CAS No.: 1263060-58-7
M. Wt: 147.181
InChI Key: WSTRPMKCJAVLEW-UHFFFAOYSA-N
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Description

Significance of the Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold in Heterocyclic Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in heterocyclic chemistry, primarily due to its remarkable versatility and biological relevance. nih.govresearchgate.net This fused N-heterocyclic system, composed of a pyrazole (B372694) ring fused to a pyrimidine (B1678525) ring, provides a rigid and planar framework that is amenable to a wide array of chemical modifications. nih.gov Its structural similarity to purines has made it a compelling candidate for investigation as an antimetabolite in purine (B94841) biochemical pathways.

The significance of this scaffold is underscored by its presence in numerous commercially available drugs, highlighting its biocompatibility and therapeutic potential. researchgate.net The ability to introduce a variety of substituents at different positions on the pyrazolo[1,5-a]pyrimidine core allows for the fine-tuning of its electronic properties, lipophilicity, and steric profile, thereby enabling the rational design of molecules with specific biological targets. nih.gov Consequently, this scaffold has been extensively utilized in medicinal chemistry and drug discovery programs.

Evolution of Research Trajectories in Pyrazolo[1,5-a]pyrimidine Derivatives

Research into pyrazolo[1,5-a]pyrimidine derivatives has evolved significantly since their initial synthesis. Early studies focused primarily on the development of synthetic methodologies to construct this fused ring system. Over the years, a diverse range of synthetic strategies has been established, including cyclization, condensation, and multi-component reactions. nih.gov The advent of modern techniques such as microwave-assisted synthesis has further accelerated the discovery and development of novel derivatives by offering faster reaction times and higher yields. nih.gov

The trajectory of research has progressively shifted from pure synthetic exploration to a more application-driven approach. A major focus has been on the biological activities of these compounds, leading to the discovery of derivatives with potent anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties. nih.govresearchgate.net In recent years, the unique photophysical properties of pyrazolo[1,5-a]pyrimidines have also garnered attention, opening up new avenues of research in materials science, where they are being investigated as potential fluorophores. nih.govnih.gov

Specific Academic Relevance of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine within its Class

Within the broad family of pyrazolo[1,5-a]pyrimidines, this compound serves as a valuable model compound for fundamental studies. Its relatively simple structure, featuring methyl groups at the 2 and 5 positions, provides a baseline for understanding the influence of substituent effects on the chemical and physical properties of the core scaffold.

While much of the research has focused on more complex derivatives with specific biological targets, the academic relevance of this compound lies in its utility as a synthetic intermediate and a reference compound in comparative studies. For instance, its synthesis, often achieved through the cyclocondensation of 5-amino-3-methyl-1H-pyrazole with appropriate precursors under microwave irradiation, provides a straightforward entry point to this class of compounds. evitachem.com

Furthermore, computational and crystallographic studies on derivatives such as 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one offer insights into the supramolecular structure and intermolecular interactions that can be extrapolated to the broader class of pyrazolo[1,5-a]pyrimidines. acs.org Although direct biological activity data for this compound is not extensively documented in publicly available research, its structural motif is a key component in more complex molecules that have been investigated as kinase inhibitors and for other therapeutic applications. researchgate.netnih.gov

Below is a data table summarizing the key properties of this compound:

PropertyValue
Molecular FormulaC8H9N3
IUPAC NameThis compound
Synthesis MethodMicrowave-assisted cyclocondensation
Key Precursors5-amino-3-methyl-1H-pyrazole and 3-aminocrotononitrile
Potential ApplicationsSynthetic intermediate, model compound for research

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B2691351 2,5-Dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1263060-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-4-11-8(9-6)5-7(2)10-11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTRPMKCJAVLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography and Solid-State Structural Elucidation

The crystal packing of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is often dictated by a combination of hydrogen bonding and π-π stacking interactions. In the case of the closely related compound, 7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine hemihydrate, the molecular components are linked into a complex three-dimensional framework. nih.gov The fundamental building block of this supramolecular structure is a cyclic dimer formed by the heterocyclic molecules.

The molecular packing in another derivative, 7-trichloromethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine, has also been elucidated through X-ray diffraction, revealing specific inter- and intramolecular interactions that stabilize the crystal lattice. scielo.br The planar nature of the pyrazolo[1,5-a]pyrimidine ring system is a recurring feature in its derivatives, which facilitates various packing motifs. nih.gov The supramolecular assembly in the solid state is a critical factor influencing the physicochemical properties of the compound.

Hydrogen bonding plays a pivotal role in the supramolecular organization of pyrazolo[1,5-a]pyrimidine derivatives. In the structure of 7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine hemihydrate, three distinct types of hydrogen bonds (O—H⋯N, N—H⋯N, and N—H⋯O) are responsible for linking the molecular components. nih.gov The amine group at the 7-position acts as a hydrogen-bond donor to a ring nitrogen atom of an adjacent molecule, forming a cyclic R22(10) dimer. nih.gov Water molecules, when present in the crystal lattice, can act as both hydrogen bond donors and acceptors, further extending the network into a three-dimensional framework. nih.gov

In derivatives lacking strong hydrogen bond donors, weaker C—H⋯N and C—H⋯O interactions, as well as π-π stacking, become significant in directing the crystal packing. The study of various substituted pyrazolo[1,5-a]pyrimidines has demonstrated the importance of these weaker interactions in the formation of chains, sheets, and more complex three-dimensional networks.

The pyrazolo[1,5-a]pyrimidine core is a rigid and planar heterocyclic system. nih.gov This inherent planarity limits the conformational flexibility of the core structure in the solid state. However, the orientation of substituent groups attached to this core can vary, leading to different crystal packing arrangements. Computational studies on related pyrazolo[1,5-a]pyrimidine systems have been used to understand their conformational preferences. For instance, in the dearomatized derivatives, both syn and anti configured isomers can exist, with the bicyclic core of the syn-configuration being conformationally stable. In contrast, the trans-configured core is a conformationally labile system.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.

The solution-state 1H and 13C NMR spectra of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied to confirm their structures. While specific data for 2,5-Dimethylpyrazolo[1,5-a]pyrimidine is not explicitly detailed in the available literature, the analysis of its derivatives provides a strong basis for predicting its spectral features.

For the derivative 7-Trichloromethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine, the following 1H and 13C NMR data have been reported in CDCl3: scielo.br

Assignment 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
H-36.54 (s)96.2
H-67.27 (s)104.9
2-CH32.58 (s)14.9
5-CH32.68 (s)24.8
C-2-155.1
C-3a-150.6
C-5-157.5
C-7-141.9
CCl3-89.1

s = singlet

These assignments are typically confirmed using two-dimensional NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation), which reveals long-range couplings between protons and carbons. scielo.br For instance, a cross-peak between the proton signal of the 5-methyl group and the carbon signal of C-5 would confirm their connectivity. scielo.br

Solid-state NMR (ssNMR) spectroscopy provides valuable structural information for crystalline and amorphous solids, offering a bridge between the solution-state structure and the solid-state structure determined by X-ray crystallography. While specific solid-state NMR data for this compound were not found in the reviewed literature, the technique is highly valuable for this class of compounds. nih.gov Solid-state NMR can be used to determine the number of crystallographically independent molecules in the asymmetric unit, probe intermolecular interactions, and provide insights into the local electronic environment of the nuclei in the solid state. For pyrazolo[1,5-a]pyrimidine derivatives, ssNMR, in conjunction with computational methods, can help in the characterization of compounds where single crystals suitable for X-ray diffraction cannot be obtained.

Other Advanced Spectroscopic Techniques for Characterization

Beyond routine spectroscopic methods, a range of advanced techniques have been employed to provide a deeper understanding of the structural nuances of this compound and its analogues. These methods offer precise information on molecular weight, fragmentation patterns, three-dimensional structure, and vibrational modes.

Mass Spectrometry

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For derivatives of this compound, mass spectral data has been crucial in confirming their synthesis and characterizing their structures.

For instance, the mass spectrum of 7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile shows a molecular ion peak (M+•) at m/z 188, which corresponds to its molecular weight. The fragmentation pattern provides further structural confirmation. Similarly, Ethyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate displays a molecular ion peak at m/z 235. researchgate.net The mass spectrum of 7-amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine exhibits a molecular ion peak at m/z 162, consistent with its molecular formula.

CompoundMolecular Ion Peak (m/z)Key Fragment Ions (m/z)
7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile188 (M+•)160, 159, 147, 131, 119, 67, 39
Ethyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate235 (M+•)190, 189, 161, 131, 66
7-amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine162 (M+)161, 147, 134, 122

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. The crystal structures of several derivatives of this compound have been determined, offering valuable insights into their solid-state conformation.

The structure of This compound monohydrate has been analyzed using X-ray diffractometry, revealing the precise geometry of the molecule and the role of the water molecule in the crystal packing. researchgate.netuniandes.edu.co Similarly, the crystal structure of 7-amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine hemihydrate was redetermined at a low temperature (120 K), providing high-precision data on its molecular dimensions and hydrogen-bonding network. iucr.org In this structure, the water molecules are situated on twofold rotation axes and are involved in a complex three-dimensional framework through O—H⋯N, N—H⋯N, and N—H⋯O hydrogen bonds. iucr.org

The crystal structure of 7-Trichloromethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine has also been confirmed by X-ray diffraction, providing detailed information about its molecular geometry. Furthermore, studies on a series of 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidines have shed light on the intermolecular interactions, such as Cl⋯Cl, Br⋯Cl, and Cl⋯N-pyrimidine, that stabilize the crystal lattice. researchgate.net

CompoundCrystal SystemSpace GroupKey Structural Features
7-amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine hemihydrateMonoclinicC2/cThree-dimensional framework with extensive hydrogen bonding.
7-Trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidineNot specifiedNot specifiedAnalysis of inter- and intramolecular interactions. researchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular vibrations within a molecule.

The IR spectra of various this compound derivatives have been reported, aiding in their structural elucidation. For example, in the IR spectrum of 7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile , characteristic absorption bands are observed for the C≡N stretch (2226 cm⁻¹), C=O stretch (1666 cm⁻¹), C=C stretch (1629 cm⁻¹), and C=N stretch (1578 cm⁻¹). researchgate.net Similarly, Ethyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate shows prominent peaks for the C=O stretch at 1695 cm⁻¹, C=C at 1627 cm⁻¹, and C=N at 1589 cm⁻¹. researchgate.net

While specific Raman spectroscopic data for this compound is not extensively available in the reviewed literature, this technique would be highly valuable for providing complementary information to the IR data, particularly for symmetric vibrations that are often weak or inactive in the IR spectrum.

CompoundVibrational ModeWavenumber (cm⁻¹)
7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrileC≡N stretch2226
C=O stretch1666
C=C stretch1629
C=N stretch1578
Ethyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylateC=O stretch1695
C=C stretch1627
C=N stretch1589

Computational and Theoretical Investigations of 2,5 Dimethylpyrazolo 1,5 a Pyrimidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For the pyrazolo[1,5-a]pyrimidine (B1248293) family, DFT calculations, often using the B3LYP functional, are employed to determine various molecular properties.

Geometry Optimization and Equilibrium Structures

The first step in most computational analyses is to find the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium structure. This is achieved through geometry optimization. For derivatives such as 7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine, DFT has been used to determine its three-dimensional hydrogen-bonded framework. iucr.orgresearchgate.net Similarly, computational studies on ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate have been performed to predict dihedral angles and interproton distances, which define the molecule's conformation. nih.gov These studies indicate that the pyrazolo[1,5-a]pyrimidine ring system is generally planar. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Energies, Mulliken Charges)

Understanding the electronic landscape of a molecule is key to predicting its reactivity and properties. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Theoretical studies on derivatives like 7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine have involved the calculation of HOMO/LUMO energies to understand stability and molecular orbitals. researchgate.net Mulliken atomic charge analysis is another common technique used to determine the partial charge distribution on each atom within the molecule. This information helps in identifying electrophilic and nucleophilic sites. For related pyrazolo[1,5-a]pyrimidine compounds, Mulliken charge calculations have been performed to complement the understanding of their electronic structure. researchgate.net

Molecular Dynamics Simulations and Conformational Landscape

While DFT provides a static picture of a molecule's most stable state, molecular dynamics (MD) simulations allow researchers to observe its movement and conformational changes over time. This is particularly important for understanding how a molecule might interact with biological targets. For the broader class of pyrazolo[1,5-a]pyrimidines, MD simulations have been used to demonstrate how derivatives are stabilized in specific conformations, often described as a 'flying bat' shape, through various interactions. mdpi.com For ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, computational studies have revealed the existence of distinct syn- and anti-diastereomers with different conformational preferences.

Prediction of Chemical Reactivity and Reaction Pathways

The electronic data from DFT calculations, such as HOMO-LUMO energies and charge distributions, are crucial for predicting a molecule's reactivity. The locations of the HOMO and LUMO can indicate where a molecule is likely to donate or accept electrons in a chemical reaction. For the pyrazolo[1,5-a]pyrimidine scaffold, these computational predictions can guide the synthesis of new derivatives by identifying the most reactive positions for functionalization. While specific reactivity pathway predictions for 2,5-Dimethylpyrazolo[1,5-a]pyrimidine are not detailed in the available literature, the general reactivity of the pyrazolo[1,5-a]pyrimidine core has been explored, noting, for example, the high reactivity of the chlorine atom at position 7 in chloro-substituted analogues.

Tautomerism Studies and Energetic Preferences

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. Pyrimidine (B1678525) derivatives are known to exhibit tautomerism, which can significantly affect their biological activity. Computational methods are used to calculate the relative energies of different tautomeric forms to determine which is most stable. For example, a patent mentions the existence of tautomeric forms for pyrazolopyrimidine derivatives, including this compound, if a tautomeric equilibrium is present. google.com DFT calculations on related pyrazole (B372694) systems have been used to study the tautomeric equilibrium and have found that one form is often more energetically favorable. researchgate.net

Intermolecular Interactions and Supramolecular Modeling

Intermolecular interactions, such as hydrogen bonds and π–π stacking, govern how molecules interact with each other and with larger biological molecules. Computational modeling is essential for studying these non-covalent interactions. X-ray diffraction and theoretical studies on various pyrazolo[1,5-a]pyrimidine derivatives have detailed the nature of these interactions. researchgate.net For instance, studies on 7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine have described its three-dimensional framework stabilized by hydrogen bonds. iucr.orgmdpi.com Understanding these interactions is critical for designing molecules that can bind effectively to specific biological targets.

Exploration of Chemical Reactivity and Derivatization Pathways

Reactivity Towards Various Reagents and Substrates

The reactivity of the 2,5-dimethylpyrazolo[1,5-a]pyrimidine core is dictated by the electronic properties of its two constituent rings. The pyrazole (B372694) ring is generally more susceptible to electrophilic attack, while the pyrimidine (B1678525) ring is prone to nucleophilic substitution, particularly when activated with leaving groups.

Electrophilic Aromatic Substitution: Electrophilic substitution reactions preferentially occur on the electron-rich pyrazole ring, with position 3 being the most reactive site. cdnsciencepub.com This regioselectivity is supported by quantum chemical calculations, which identify C3 as the position with the highest electron density. cdnsciencepub.com

Halogenation: The pyrazolo[1,5-a]pyrimidine (B1248293) core can be halogenated at the C3 position using N-halosuccinimides (NXS). nih.gov Bromination of the parent pyrazolo[1,5-a]pyrimidine has been shown to yield the 3-bromo and subsequently the 3,6-dibromo derivatives, indicating that after the initial substitution at the pyrazole ring, further substitution can occur on the pyrimidine ring. cdnsciencepub.com The reaction of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1203761) with butyllithium (B86547) has been investigated, revealing multiple reaction centers within the substrate that can lead to the formation of unexpected products, opening new avenues for functionalization. researchgate.net

Nitration: The nitration of the pyrazolo[1,5-a]pyrimidine system is notably dependent on the reagents used. cdnsciencepub.comresearchgate.net Treatment with a mixture of concentrated nitric and sulfuric acids typically results in substitution at the C3 position. cdnsciencepub.com In contrast, using nitric acid in acetic anhydride (B1165640) can lead to nitration at the C6 position of the pyrimidine ring. cdnsciencepub.comresearchgate.net

Nucleophilic Aromatic Substitution: The pyrimidine ring of the scaffold is electron-deficient and thus susceptible to nucleophilic attack, especially at the C5 and C7 positions. This reactivity is exploited by first converting the corresponding hydroxyl derivatives into halogenated intermediates.

Starting with 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, chlorination with phosphorus oxychloride yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. mdpi.comnih.gov The chlorine atom at the C7 position is significantly more reactive than the one at C5, allowing for selective monosubstitution. mdpi.comnih.gov This key intermediate is widely used to introduce a variety of nucleophiles. nih.gov

Reagent/SubstrateReaction TypePosition of AttackProductRef.
N-Halosuccinimides (NXS)Electrophilic HalogenationC33-Halo-2,5-dimethylpyrazolo[1,5-a]pyrimidine nih.gov
HNO₃ / H₂SO₄Electrophilic NitrationC32,5-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine cdnsciencepub.com
Morpholine on 5,7-dichloro derivativeNucleophilic SubstitutionC74-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine mdpi.com
Tetrabutylammonium (B224687) borohydride (B1222165)ReductionC5, C7Tetrahydropyrazolo[1,5-a]pyrimidine nih.gov

Other Reactions:

Metal-Catalyzed Cross-Coupling: Halogenated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig, enabling the introduction of aryl, heteroaryl, and amino groups. mdpi.comresearchgate.net

Reduction: The electron-deficient pyrimidine ring can be selectively reduced. For instance, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be dearomatized to the corresponding tetrahydropyrazolo[1,5-a]pyrimidine using tetrabutylammonium borohydride. nih.gov This reduction can produce both syn and anti stereoisomers. nih.gov

Reaction Mechanisms of Key Transformations

The regioselectivity and outcomes of reactions involving this compound are governed by distinct reaction mechanisms.

Mechanism of Electrophilic Substitution: The electrophilic attack on the pyrazolo[1,5-a]pyrimidine ring proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. The electrophile preferentially attacks the C3 position of the pyrazole ring, which has the highest electron density. This leads to the formation of a resonance-stabilized cationic intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. The reaction can occur on either the neutral free base or its conjugate acid. cdnsciencepub.com

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The substitution of leaving groups, such as chlorine, at the C5 and C7 positions by nucleophiles follows the SNAr mechanism. This pathway involves two main steps:

Addition: The nucleophile attacks the electron-deficient carbon atom (C7 or C5), leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.

Elimination: The leaving group (e.g., chloride) is expelled, and the aromaticity of the pyrimidine ring is restored. The greater reactivity of the C7 position over the C5 position is a crucial aspect of this mechanism, allowing for controlled and selective functionalization of the pyrimidine ring. mdpi.comnih.gov

Mechanism of Reduction: The reduction of the pyrimidine ring by complex hydrides like tetrabutylammonium borohydride involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic C5 and C7 positions. This process disrupts the aromaticity and, after a second hydride addition and workup, results in the formation of the saturated tetrahydropyrazolo[1,5-a]pyrimidine ring system. nih.gov

Formation of Fused Heterocyclic Systems from this compound Precursors

Functionalized this compound derivatives serve as valuable precursors for the synthesis of more complex, fused polycyclic heterocyclic systems. By introducing reactive functional groups onto the pyrazolopyrimidine core, subsequent intramolecular or intermolecular cyclization reactions can be induced to build additional rings.

A key strategy involves the introduction of substituents that can act as synthons for annulation reactions. For example, pyrazolo[1,5-a]pyrimidine derivatives bearing an acetyl group at C6 and a dimethylaminovinyl group at C7 have been used as precursors to construct fused quinazoline (B50416) rings. nih.gov The reaction of these precursors with 1,3- and 1,4-bisnucleophiles, such as amidines or guanidines, leads to the formation of new polycyclic systems like pyrazolo[1,5-a]quinazolines. nih.gov

Another established method for forming fused systems involves the use of diamino-substituted pyrazolopyrimidines. Although not specifically detailed for the 2,5-dimethyl derivative, the general methodology involves the heterocyclization of pyrazolo[1,5-a]pyrimidine-6,7-diamines with various electrophilic reagents. researchgate.net Reaction with reagents like carbon disulfide or glyoxal (B1671930) can lead to the formation of annulated five- or six-membered heterocyclic rings, respectively. researchgate.net This approach highlights the potential of using appropriately substituted this compound derivatives to access novel fused systems such as pyrazolo[1,5-a]pyrimido[5,4-e]pyrimidines and other related structures. researchgate.net

PrecursorReagentFused System FormedRef.
6-Acetyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidine1,3-Bisnucleophiles (e.g., amidines)Pyrazolo[1,5-a]quinazoline nih.gov
Pyrazolo[1,5-a]pyrimidine-6,7-diamineCarbon Disulfide (CS₂)Thiazolo-annulated pyrazolopyrimidine researchgate.net
Pyrazolo[1,5-a]pyrimidine-6,7-diamineGlyoxalPyrazino-annulated pyrazolopyrimidine researchgate.net

Applications in Materials Science and Functional Materials

Photophysical Properties and Fluorophore Development

The pyrazolo[1,5-a]pyrimidine (B1248293) core is a subject of significant interest for the development of fluorescent organic compounds, which are essential in materials science and for bioimaging applications. nih.gov These compounds are noted for their tunable photophysical properties and can be synthesized through environmentally conscious methods. nih.govrsc.org

The general synthetic approach allows for the introduction of a wide range of substituents, which is crucial for tuning the photophysical properties of the resulting fluorophores. For instance, different electron-donating and electron-withdrawing groups can be incorporated at the 7-position of the fused ring system to modulate the absorption and emission characteristics. nih.gov

The photophysical properties of pyrazolo[1,5-a]pyrimidine-based fluorophores are highly dependent on the nature of the substituents attached to the core structure. The absorption spectra of these compounds typically show a main band between 340 and 440 nm, which is attributed to an intramolecular charge transfer (ICT) process. nih.gov

The introduction of electron-donating groups (EDGs) at the 7-position of the pyrazolo[1,5-a]pyrimidine ring has been shown to enhance both the absorption and emission properties. nih.govrsc.org Conversely, electron-withdrawing groups (EWGs) tend to result in lower absorption and emission intensities. rsc.org This tunability allows for the rational design of fluorophores with specific optical properties for targeted applications. nih.gov For example, certain 7-aryl-substituted derivatives exhibit good solid-state emission intensities, making them suitable for the design of solid-state emitters. nih.govrsc.org The stability and performance of these pyrazolo[1,5-a]pyrimidine-based fluorophores have been found to be comparable to commercially available probes such as coumarin-153, prodan, and rhodamine 6G. nih.govrsc.org

Photophysical Data for Selected 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines
CompoundSubstituent at Position 7Molar Absorptivity (ε) (M⁻¹ cm⁻¹)Fluorescence Quantum Yield (ΦF)Solid-State Quantum Yield (QYSS)
4a4-Pyridyl--0.18
4b2,4-Dichlorophenyl--0.63
4dPhenyl---
4e4-Methoxyphenyl---
Generic RangeVarious EDGs and EWGs3,320 - 20,5930.01 - 0.97-

Supramolecular Phenomena and Crystal Engineering

The field of crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize solid-state structures with desired properties. researchgate.net The pyrazolo[1,5-a]pyrimidine scaffold, with its multiple hydrogen bond acceptors (nitrogen atoms) and potential for substitution with hydrogen bond donors, is well-suited for the formation of predictable supramolecular assemblies.

The crystal structure of derivatives such as 7-amino-5-methyl-2-phenyl-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine reveals complex sheet-like structures held together by a combination of intermolecular N—H⋯N and C—H⋯π(arene) hydrogen bonds. nih.gov These interactions dictate the packing of the molecules in the solid state and can influence the material's bulk properties. The formation of specific hydrogen bonding motifs, known as supramolecular synthons, is a key strategy in crystal engineering. For instance, the R22(8) homosynthon, formed via N-H∙∙∙N interactions, is a common feature in the crystal structures of 2,4-diaminopyrimidine (B92962) salts and can be anticipated in similarly substituted pyrazolo[1,5-a]pyrimidines. mdpi.com The rigid and planar nature of the fused ring system provides a stable platform for the directional and predictable formation of these non-covalent interactions. mdpi.com

Integration into Organic Electronic Materials (e.g., Hole-Transporting Materials)

Donor-π-acceptor (D-π-A) small molecules are of great interest as hole-transporting materials (HTMs) in perovskite solar cells (PSCs) due to their tunable optoelectronic properties. mdpi.comnih.gov The pyrazolo[1,5-a]pyrimidine core has been successfully employed as an electron-accepting unit in the design of novel HTMs. mdpi.com Its rigid and planar molecular structure, combined with its electron-accepting character and good photostability, makes it an excellent candidate for this application. mdpi.com

In one study, three isomeric D-π-A small molecules were synthesized, each consisting of a pyrazolo[1,5-a]pyrimidine acceptor core functionalized with a 3,6-bis(4,4′-dimethoxydiphenylamino)carbazole (3,6-CzDMPA) donor moiety via a phenyl π-spacer at the 3, 5, and 7 positions. mdpi.comnih.gov These compounds exhibited high thermal stability (decomposition temperatures above 400 °C) and suitable energy levels for use in PSCs. nih.gov The hole mobility of these materials was found to be dependent on the position of the donor substituent on the pyrazolo[1,5-a]pyrimidine core. The isomer with the donor at the 3-position (PY1) demonstrated a hole mobility of 3 × 10⁻⁶ cm² V⁻¹ s⁻¹, which was approximately twice as high as the isomers with substitution at the 5 and 7 positions. mdpi.comnih.gov Although these values are an order of magnitude lower than the reference material Spiro-OMeTAD, they demonstrate the potential of pyrazolo[1,5-a]pyrimidine-based compounds as a tunable platform for the development of efficient HTMs. mdpi.com

Properties of Pyrazolo[1,5-a]pyrimidine-Based Hole-Transporting Materials
CompoundFunctionalization PositionHole Mobility (cm² V⁻¹ s⁻¹)Glass Transition Temperature (Tg) (°C)
PY133 × 10⁻⁶127-136
PY251.3 × 10⁻⁶127-136
PY371.3 × 10⁻⁶127-136
Spiro-OMeTAD (Reference)-~2.5 × 10⁻⁵126

Utilization in Dye Chemistry and Pigments

The pyrazolo[1,5-a]pyrimidine structure has been utilized as a chromophore in the synthesis of novel disperse dyes. nih.gov A series of monoazo-disperse dyes incorporating this heterocyclic system have been synthesized and applied to polyester (B1180765) fibers. nih.govresearchgate.net The synthesis typically involves the reaction of a pyrazolohydrazone with a β-dicarbonyl compound, such as 2,4-pentanedione (acetylacetone), to form the pyrazolo[1,5-a]pyrimidine core. nih.gov

For example, 3-(4-hydroxyphenylazo)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-one was synthesized and characterized as a red crystalline solid. nih.gov These dyes can be applied to polyester fabrics using a high-temperature method with microwave heating, which has been shown to increase dye uptake and dyeing rate compared to conventional heating methods. nih.gov The resulting dyed fabrics have demonstrated moderate light fastness and excellent washing fastness properties, indicating their potential for practical applications in the textile industry. nih.govresearchgate.net

Structure Property Relationships and Molecular Interaction Studies

Correlating Structural Modifications with Intrinsic Chemical Properties

For instance, the introduction of electron-withdrawing groups, such as halogens, can modulate the electron density of the heterocyclic system, often leading to increased metabolic stability and potency. nih.gov Conversely, the addition of electron-donating groups, like methoxy substituents, may enhance binding interactions with specific enzymes by altering the molecule's hydrogen bonding capacity or electrostatic profile. nih.gov Modifications at the C3 and C7 positions are particularly common for tuning these properties. Research has shown that altering substituents at these sites can enhance binding affinity to protein targets through a combination of hydrogen bonding, hydrophobic interactions, and π–π stacking. nih.gov The reduction of the aromatic pyrimidine (B1678525) ring to a tetrahydropyrazolo[1,5-a]pyrimidine is another significant modification, which increases the three-dimensional complexity of the structure, a trend often sought in modern drug design to "escape from flatland". mdpi.com

Molecular Recognition and Binding Interactions (e.g., Enzyme Active Sites, Receptor Binding)

The 2,5-dimethylpyrazolo[1,5-a]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, capable of binding to a wide array of biological targets. Its ability to act as an ATP-competitive inhibitor is a key feature, allowing it to fit into the ATP-binding pocket of various protein kinases, which are crucial regulators of cellular signaling pathways. nih.gov This interaction locks the enzyme in an inactive conformation, thereby inhibiting its function. nih.gov Beyond kinases, derivatives have been developed to target other enzymes and receptors, including phosphodiesterase-4 (PDE4), Dipeptidyl Peptidase 4 (DPP-4), and human adenosine receptors, demonstrating the scaffold's versatility in molecular recognition. nih.govmdpi.comnih.gov

Molecular docking simulations are a powerful tool for predicting and understanding the binding modes of this compound derivatives within the active sites of target proteins. These computational studies provide insights into binding affinity and help rationalize structure-activity relationships (SAR).

Several studies have employed in silico docking to investigate pyrazolo[1,5-a]pyrimidine (B1248293) derivatives against various targets. For example, docking studies against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, have been performed to predict binding conformations and interactions. mdpi.comnih.gov These simulations show that the pyrazolo[1,5-a]pyrimidine core fits well within the ATP binding cleft, overlapping significantly with the adenine region of ATP. nih.gov Similarly, docking studies have been conducted on other targets like DNA gyrase and 14-alpha demethylase to explore the potential of these compounds as antimicrobial agents. johnshopkins.edunih.gov In studies on DPP-4 inhibitors, docking confirmed that the pyrazolo[1,5-a]pyrimidine core interacts with the S1 pocket of the enzyme, while substituted aromatic rings engage with a sub-pocket, mimicking the binding of known drugs like Alogliptin. nih.gov

Derivative ClassTarget ProteinKey Predicted InteractionsReference
Pyrazolo[1,5-a]pyrimidines (general)CDK2/cyclin AStabilized in a 'flying bat' conformation through H-bonds and hydrophobic contacts. nih.gov
7-Aryl-pyrazolo[1,5-a]pyrimidines14-alpha demethylaseIdentified as potent inhibitors through favorable binding energies. nih.gov
Fused Pyrazolo[1,5-a]pyrimidinesDNA gyrase (PDB: 2XCT)Exhibited low binding energy with various binding modes. johnshopkins.edu
Pyrazolo[1,5-a]pyrimidine derivativesDPP-4Core interacts with the S1 pocket; substituted aromatic ring interacts with the sub-S1 pocket. nih.gov
Pyrazolo[1,5-a]pyrimidine derivativesPim-1/2 KinaseBinding pattern explored to understand structural requirements for inhibition. researchgate.net

The binding of this compound derivatives to their targets is stabilized by a network of specific non-covalent interactions. X-ray crystallography and molecular modeling have elucidated the key mechanistic details of these interactions.

Hydrogen Bonding: Hydrogen bonds are consistently identified as critical for the affinity and specificity of these compounds. In the context of CDK2 inhibition, a characteristic "donor–acceptor–donor" interaction motif has been identified. nih.gov This involves hydrogen bonding between the pyrazolo[1,5-a]pyrimidine core and the backbone of key amino acid residues in the enzyme's hinge region, such as Leu83 and Glu81. nih.gov Similarly, in studies of Mps1 kinase inhibitors, hydrogen bonds with Gly605 were deemed crucial. mdpi.com The exocyclic 5-amino group and nitrogen N3 of a related scaffold were shown to form a bidentate hydrogen bond with N253 in the A2A adenosine receptor. mdpi.com

Hydrophobic and Electrostatic Interactions: In addition to hydrogen bonds, hydrophobic interactions and π–π stacking play a significant role. The methyl groups at the C2 and C5 positions contribute to favorable hydrophobic contacts within the binding pocket. Aromatic substituents, often placed at the C3 or C7 positions, can engage in π–π stacking interactions with aromatic residues like phenylalanine in the active site. nih.govmdpi.com Docking studies on CDK2 inhibitors revealed that hydrophobic contributions in certain regions of the molecule are favorable for activity. nih.gov Electrostatic potential maps generated from in silico studies help to identify regions that can act as hydrogen bond donors and acceptors, confirming the binding modes observed in docking simulations. johnshopkins.edu

Influence of Substituent Patterns on Molecular Behavior

Structure-activity relationship (SAR) studies are fundamental to optimizing the pyrazolo[1,5-a]pyrimidine scaffold for specific biological activities. These studies reveal how the placement and nature of different substituents on the core structure influence molecular behavior and binding affinity.

The substitution pattern significantly impacts the compound's pharmacological properties. nih.gov For instance, in the development of CDK2 inhibitors, it was found that a 7-N-aryl substitution is crucial for boosting inhibitory activity. nih.gov Contour maps from 3D-QSAR analyses have provided detailed insights: bulky and hydrophobic features in certain regions are beneficial, while H-bond donor groups in other areas can be detrimental to activity. nih.gov In the context of antitubercular agents, SAR exploration of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold showed that aromatic rings at both the R² and R³ positions were necessary for activity, whereas removal of a methyl group at the R⁴ position could either be detrimental or beneficial depending on the rest of the structure. nih.gov For PI3Kδ inhibitors, introducing an indole heterocycle at the C(5) position was suggested to form an additional hydrogen bond, thereby increasing selectivity. nih.gov

Position of SubstitutionType of SubstituentObserved Effect on Molecular BehaviorTarget ClassReference
C5Indole derivativesForms additional hydrogen bonds, improving selectivity.PI3Kδ nih.gov
C7N-aryl groupCrucial for boosting inhibitory activity.CDK2 nih.gov
C5 and C7Systematic modificationsCrucial role in optimizing inhibitory activity.PDE4 nih.gov
R² and R³Aromatic ringNecessary for antitubercular activity.Mycobacterium tuberculosis nih.gov
C5Free amino functionInduces high affinity at A2A and A1 adenosine receptors.Adenosine Receptors mdpi.com

Methodological Advancements and Future Research Directions

Development of Novel Synthetic Methodologies

The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core has evolved significantly from traditional methods to more efficient, diverse, and sustainable approaches. The foundational method for synthesizing 2,5-Dimethylpyrazolo[1,5-a]pyrimidine involves the condensation of a 3-amino-5-methylpyrazole (B16524) with acetylacetone (B45752) (a β-dicarbonyl compound). nih.gov While effective, recent advancements have focused on improving reaction conditions, yields, and the ability to create diverse derivatives.

Modern Synthetic Approaches:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.govnih.gov This high-temperature technique accelerates the cyclocondensation process, making it a more efficient route for producing the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov

Multicomponent Reactions (MCRs): These reactions involve combining three or more starting materials in a single step to form the final product, which enhances efficiency by reducing the number of synthetic steps and purification processes. mdpi.comnih.gov MCRs offer a powerful strategy for rapidly generating libraries of substituted pyrazolo[1,5-a]pyrimidines for screening purposes. mdpi.com

Green Chemistry Approaches: Efforts are being made to develop more environmentally friendly synthetic routes. nih.gov This includes using greener solvents, developing solvent-free reaction conditions, and employing catalysts that can be easily recovered and reused. nih.gov

Palladium-Catalyzed Cross-Coupling: For the post-synthesis modification of the this compound core, palladium-catalyzed reactions such as Suzuki and Heck couplings are invaluable. nih.govrsc.orgresearchgate.net These methods allow for the precise introduction of various functional groups onto the heterocyclic ring system, which is crucial for structure-activity relationship (SAR) studies and fine-tuning the compound's properties for specific applications. nih.govrsc.org

Table 1: Comparison of Synthetic Methodologies for Pyrazolo[1,5-a]pyrimidines

MethodologyDescriptionKey AdvantagesReference
Traditional CondensationReaction of an aminopyrazole with a β-dicarbonyl compound under acidic or basic conditions.Well-established, reliable for basic scaffold synthesis. nih.gov
Microwave-Assisted SynthesisUtilizes microwave irradiation to heat the reaction mixture rapidly.Reduced reaction times, often higher yields, improved efficiency. nih.govnih.gov
Multicomponent ReactionsThree or more reactants are combined in a one-pot reaction to form the product.High atom economy, operational simplicity, rapid generation of molecular diversity. mdpi.comnih.gov
Palladium-Catalyzed Cross-CouplingPost-synthesis functionalization to introduce aryl or vinyl groups.High versatility for creating derivatives, precise control over substitution patterns. nih.govrsc.orgresearchgate.net

Application of Advanced Analytical Techniques to this compound Research

The unambiguous characterization of this compound and its derivatives is essential to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton of the molecule. researchgate.net These techniques are crucial for confirming the successful synthesis and substitution pattern of the pyrazolo[1,5-a]pyrimidine ring.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound with high accuracy, confirming its elemental composition. nih.govmdpi.com Mass spectrometry is also used to analyze fragments of the molecule, which can provide additional structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of specific functional groups within the molecule by detecting the vibrations of chemical bonds. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a critical analytical method for assessing the purity of the synthesized compound. mdpi.com It separates the components of a mixture, allowing for the quantification of the desired product and any impurities. It can also be used for the purification of the final compound. mdpi.com

Table 2: Analytical Techniques for the Characterization of this compound

TechniquePurposeInformation ObtainedReference
NMR SpectroscopyStructural ElucidationProvides detailed information on the carbon-hydrogen framework and connectivity of atoms. researchgate.net
Mass Spectrometry (MS)Molecular Weight DeterminationConfirms molecular formula and provides fragmentation patterns for structural clues. nih.govmdpi.com
Infrared (IR) SpectroscopyFunctional Group IdentificationDetects the presence of specific chemical bonds and functional groups. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC)Purity Assessment & PurificationSeparates the compound from impurities and allows for quantification. mdpi.com

Emerging Areas of Research and Potential Applications in Chemical Sciences

The rigid, planar structure and versatile chemistry of the pyrazolo[1,5-a]pyrimidine scaffold make it a focal point for future research in diverse areas of chemical science, extending beyond its traditional applications.

Medicinal Chemistry and Drug Discovery: The most prominent area of research for pyrazolo[1,5-a]pyrimidines is in medicinal chemistry. nih.gov They are widely investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.govrsc.orgekb.eg Future work on derivatives of this compound will likely focus on designing highly selective inhibitors to improve efficacy and reduce off-target effects, as well as overcoming mechanisms of drug resistance. nih.govrsc.org

Materials Science: A significant emerging application is in the field of materials science. nih.gov The unique photophysical properties of the pyrazolo[1,5-a]pyrimidine system have drawn attention for their potential use as emergent fluorophores. nih.gov Research is exploring their application in the development of novel electroluminescent materials, organic light-emitting diodes (OLEDs), and chemical sensors. mdpi.comnih.govresearchgate.net The tendency of these compounds to form highly ordered crystals also suggests potential applications in solid-state materials. nih.gov

Agrochemicals: The structural similarity of pyrazolo[1,5-a]pyrimidines to natural purines also makes them candidates for the development of new agrochemicals, such as herbicides and fungicides. researchgate.net

Future research will continue to optimize synthetic pathways to build more complex and diverse molecular architectures based on the this compound core. nih.gov The synergy between advanced synthetic methods, detailed analytical characterization, and exploration into new fields like materials science will ensure that this compound and its derivatives remain a subject of intense scientific interest. mdpi.com

Table 3: Emerging Research Areas and Applications

FieldPotential ApplicationPrimary Research GoalReference
Medicinal ChemistryTargeted Cancer TherapyDevelopment of selective protein kinase inhibitors to improve treatment efficacy and overcome resistance. nih.govrsc.orgekb.eg
Materials ScienceOrganic Electronics (e.g., OLEDs)Exploitation of photophysical and fluorescent properties to create novel functional materials. mdpi.comnih.govresearchgate.net
AgrochemicalsHerbicides and FungicidesDesign of new bioactive molecules for crop protection. researchgate.net

Q & A

Q. What are the preferred synthetic routes for 2,5-dimethylpyrazolo[1,5-a]pyrimidine, and how can regioselectivity be controlled?

A one-pot, regioselective synthesis using β-dicarbonyl compounds and 3,5-diaminopyrazoles is a widely validated method. Catalyst choice (e.g., acid/base systems) and reaction temperature are critical for controlling regioselectivity. For example, using acetic acid as a catalyst at 80–100°C yields 2,5-dimethyl derivatives with high purity (>90%) . Elemental analysis and HRMS are essential for confirming regiochemistry .

Q. How should researchers characterize the structural integrity of this compound derivatives?

Key techniques include:

  • Elemental analysis (C, H, N) to verify molecular composition.
  • HRMS (ESI) for exact mass confirmation (e.g., [M + H]+ at m/z 254.1042) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to distinguish pyrimidine and pyrazole ring protons (δ 7.5–8.5 ppm for pyrimidine; δ 6.0–7.0 ppm for pyrazole) .

Q. What are the critical physical properties and storage conditions for this compound?

  • Melting point : ~180–185°C (varies with substituents) .
  • Solubility : Moderately soluble in DMSO, DMF; poorly soluble in water.
  • Storage : -20°C (short-term) or -80°C (long-term) under inert gas to prevent decomposition .

Advanced Research Questions

Q. How does this compound act as a CRF1 receptor antagonist in anxiety models?

The derivative N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (MPZP) binds selectively to CRF1 receptors (IC₅₀ = 15 nM), blocking corticotropin-releasing factor (CRF)-induced cAMP accumulation in vitro. In vivo, MPZP (10 mg/kg, s.c.) reverses anxiety-like behaviors in rodent models by normalizing FAAH activity in the amygdala .

Q. What structural modifications enhance anticancer activity via p53 activation?

Anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates induce p53 nuclear translocation in cervical cancer cells (HeLa/SiHa). Key modifications:

  • Position 7 : Electron-withdrawing groups (e.g., -NO₂) improve cytotoxicity (IC₅₀ = 2.1 μM vs. 8.4 μM for unsubstituted analogs).
  • Position 3 : Aryl substituents (e.g., 3,4,5-trimethoxyphenyl) enhance G2/M arrest and apoptosis via BAX/Bcl-2 modulation .

Q. How do substituent variations affect anti-inflammatory activity?

2,5-Diaryl derivatives with para-methoxy groups on the phenyl ring show potent COX-2 inhibition (IC₅₀ = 0.8 μM vs. indomethacin IC₅₀ = 1.2 μM). In contrast, ortho-substituents reduce activity due to steric hindrance .

Q. What strategies are used for radiolabeling this compound derivatives in imaging studies?

Fluorine-18 labeling via nucleophilic substitution at position 7:

  • Precursor: 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine.
  • Reaction: K18F^{18}F/K222 complex in CH₃CN at 100°C for 15 min.
  • Radiochemical yield: ~40–50% (specific activity >50 GBq/μmol) .

Q. How should researchers address contradictions in biological data across studies?

  • Case : Anti-inflammatory vs. anticancer activity discrepancies.
  • Resolution : Context-dependent mechanisms (e.g., CRF1 antagonism vs. p53 activation) require strict control of cell lines (e.g., HeLa vs. RAW264.7 macrophages) and dose ranges (1–50 μM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.